molecular formula C15H13ClN2O3S2 B2762292 3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 2034417-36-0

3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole

Cat. No.: B2762292
CAS No.: 2034417-36-0
M. Wt: 368.85
InChI Key: ORQMTQRYDFRAPR-UHFFFAOYSA-N
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Description

3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole is a useful research compound. Its molecular formula is C15H13ClN2O3S2 and its molecular weight is 368.85. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis typically involves the coupling of 2-chloro-6,7-dihydrothieno[3,2-c]pyridine with a suitable benzo[d]isoxazole derivative under controlled conditions. Reaction conditions usually involve the use of catalysts and specific temperature and pressure settings to optimize yield.

  • Industrial Production Methods: Large-scale production would likely utilize continuous flow reactors to maintain reaction conditions consistently. This method improves efficiency and scalability while ensuring high purity of the final product.

Chemical Reactions Analysis

  • Types of Reactions: The compound undergoes various reactions including nucleophilic substitution, oxidation, and reduction. The sulfonyl group is particularly reactive in these contexts.

  • Common Reagents and Conditions: Typical reagents include bases like NaOH for nucleophilic substitution, oxidizing agents like KMnO₄ for oxidation, and reducing agents like LiAlH₄ for reduction.

  • Major Products: Reaction products vary depending on the reagents and conditions but often include derivatives with altered functional groups that can be further utilized in chemical synthesis.

Scientific Research Applications: The compound's multifaceted structure makes it valuable in several fields:

  • Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.

  • Biology: Studied for its potential interactions with biological macromolecules.

  • Medicine: Investigated for its potential as a pharmacophore in drug development due to its unique functional groups.

  • Industry: Possible applications in material science due to its stability and reactivity under various conditions.

Mechanism of Action: The compound's effects are primarily mediated through its interactions with biological targets. The sulfonyl and isoxazole groups are known to bind with enzymes or receptors, altering their activity. This can modulate pathways involved in signal transduction, metabolic processes, or cellular communication.

Comparison with Similar Compounds: Compared to other compounds like sulfonyl-methyl derivatives or benzoisoxazoles, 3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole stands out due to its combined structural elements which confer unique reactivity and interaction profiles. Similar compounds include:

  • Sulfonyl-methylbenzoisoxazoles

  • Chlorodihydrothienopyridine derivatives: Each of these compounds shares certain functional groups but differs in overall structure and thus, their specific reactivity and applications.

This compound offers a fascinating glimpse into the complexity and versatility of modern organic chemistry, bridging multiple fields with its unique characteristics. Anything else on this, or something else on your mind?

Properties

IUPAC Name

3-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonylmethyl]-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S2/c16-15-7-10-8-18(6-5-14(10)22-15)23(19,20)9-12-11-3-1-2-4-13(11)21-17-12/h1-4,7H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQMTQRYDFRAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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